Methyl 5-(3-chlorophenyl)-5-oxovalerate
CAS No.:
Cat. No.: VC13530870
Molecular Formula: C12H13ClO3
Molecular Weight: 240.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H13ClO3 |
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Molecular Weight | 240.68 g/mol |
IUPAC Name | methyl 5-(3-chlorophenyl)-5-oxopentanoate |
Standard InChI | InChI=1S/C12H13ClO3/c1-16-12(15)7-3-6-11(14)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3 |
Standard InChI Key | BPFSDENPYBLQLI-UHFFFAOYSA-N |
SMILES | COC(=O)CCCC(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES | COC(=O)CCCC(=O)C1=CC(=CC=C1)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
Methyl 5-(3-chlorophenyl)-5-oxovalerate (IUPAC name: methyl 5-(3-chlorophenyl)-5-oxopentanoate) has the molecular formula and a molecular weight of 240.68 g/mol. The compound features a linear pentanoate chain with a ketone at the δ-position and a 3-chlorophenyl group attached to the carbonyl carbon. The ester group at the α-position enhances its solubility in organic solvents, while the chlorinated aromatic ring contributes to its stability and reactivity in electrophilic substitutions .
Physical Properties
Critical physicochemical parameters derived from analogous compounds include:
The elevated boiling point reflects strong intermolecular interactions due to the ketone and ester dipoles, while the moderate LogP value indicates balanced lipophilicity suitable for pharmaceutical intermediates .
Synthesis and Industrial Production
Malonic Ester Route
A patented three-step synthesis (CN101591232A) outlines the production of aryl-substituted propionic acids, adaptable to Methyl 5-(3-chlorophenyl)-5-oxovalerate :
Step 1: Alkaline Condensation
3-Chlorobenzyl chloride reacts with dimethyl malonate in methanol under basic conditions (NaOH, 50–60°C) to yield 2-(3-chlorobenzyl)dimethyl malonate. The malonic ester acts as a nucleophile, displacing chloride via an mechanism .
Step 2: Saponification
The malonate intermediate undergoes hydrolysis with aqueous NaOH (80°C, 4–8 hours), producing the disodium salt of 5-(3-chlorophenyl)-5-oxovaleric acid. This step achieves >85% yield in industrial setups .
Step 3: Decarboxylation and Esterification
Acidification with HCl followed by heating to 150°C induces decarboxylation, forming 5-(3-chlorophenyl)-5-oxovaleric acid. Subsequent esterification with methanol in the presence of yields the target compound .
Continuous Flow Synthesis
Modern production leverages continuous flow reactors to enhance efficiency:
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Residence Time: 30–60 minutes
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Catalyst: -Toluenesulfonic acid (0.5 mol%)
This method reduces side reactions like ketone reduction or ester hydrolysis, common in batch processes .
Reactivity and Functional Group Transformations
Ketone Reactivity
The δ-ketone undergoes nucleophilic additions, forming secondary alcohols when reduced with or tertiary amines via Mannich reactions. For example, hydrogenation over Ru-based catalysts produces methyl 5-(3-chlorophenyl)-5-hydroxypentanoate, a potential building block for β-blockers .
Ester Hydrolysis
The methyl ester hydrolyzes in basic media (NaOH, 70°C) to 5-(3-chlorophenyl)-5-oxovaleric acid, which exhibits enhanced solubility for aqueous-phase reactions. Acid-catalyzed hydrolysis (HCl, reflux) is less efficient (<60% yield) due to competing decarboxylation .
Microorganism | MIC (μg/mL) | Reference Model |
---|---|---|
Staphylococcus aureus | 64 | Methyl 3-oxovalerate derivatives |
Escherichia coli | 128 | Aryl-substituted valerates |
The 3-chlorophenyl group enhances membrane permeability, contributing to bacteriostatic effects .
Industrial Applications
Agrochemical Intermediates
The compound’s chlorine and ketone moieties facilitate synthesis of:
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Herbicides: Via Ullmann coupling with triazines to inhibit plant acetolactate synthase.
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Fungicides: Thioether derivatives exhibit ED values of 2.5 ppm against Botrytis cinerea .
Polymer Science
Incorporation into polyesters improves thermal stability ( increased by 15°C) and UV resistance due to aromatic ring conjugation .
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